3-Bromo-N-methyl-N-boc-propylamine
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Overview
Description
3-Bromo-N-methyl-N-boc-propylamine is a chemical compound with the molecular formula C9H18BrNO2 and a molecular weight of 252.15 g/mol This compound is characterized by the presence of a bromine atom, a methyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to a propylamine backbone .
Mechanism of Action
Target of Action
It is often used as a reagent in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is often used as a synthetic intermediate in organic chemistry , implying that it may undergo various chemical reactions to form other compounds. More research is needed to elucidate its specific interactions with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-N-methyl-N-boc-propylamine . For instance, it is soluble in chloroform, dichloromethane, and ethyl acetate , suggesting that its solubility and stability may be affected by the presence of these solvents. Additionally, it should be stored at -20°C to maintain its stability .
Preparation Methods
3-Bromo-N-methyl-N-boc-propylamine can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl (3-hydroxypropyl) (methyl)carbamate with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dichloromethane (DCM) at 0°C . The reaction mixture is stirred for 1.5 hours, followed by quenching with water and extraction with DCM. The organic phase is washed with sodium carbonate (Na2CO3) solution, brine, and dried over anhydrous sodium sulfate. The final product is obtained by purification using silica gel column chromatography with a petroleum ether/ethyl acetate mixture .
Chemical Reactions Analysis
3-Bromo-N-methyl-N-boc-propylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
3-Bromo-N-methyl-N-boc-propylamine is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Polymer Chemistry: It is employed in the synthesis of functional polymers and antimicrobial agents
Comparison with Similar Compounds
Similar compounds to 3-Bromo-N-methyl-N-boc-propylamine include:
3-Bromopropylamine: A simpler compound without the Boc protecting group, used in similar nucleophilic substitution reactions.
3-(Boc-amino)propyl bromide: Another Boc-protected brominated amine, used in organic synthesis and polymer chemistry.
This compound is unique due to its combination of a bromine atom, a methyl group, and a Boc protecting group, making it a versatile intermediate in various chemical reactions and applications .
Properties
IUPAC Name |
tert-butyl N-(3-bromopropyl)-N-methylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUWBRCCWDAPFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675728 |
Source
|
Record name | tert-Butyl (3-bromopropyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828272-19-1 |
Source
|
Record name | tert-Butyl (3-bromopropyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(3-bromopropyl)-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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